8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-20-14-10-11(16)8-9-12(14)13(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARFQWMMAJYRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 4-chloro-2-methoxyphenylacetic acid with appropriate reagents to introduce the oxooctanoic acid moiety. One common method involves the use of thionyl chloride to convert the carboxylic acid group into an acyl chloride, which then reacts with an appropriate nucleophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxooctanoic acid chain can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 8-(4-Chloro-2-hydroxyphenyl)-8-oxooctanoic acid.
Reduction: Formation of 8-(4-Chloro-2-methoxyphenyl)-8-hydroxyoctanoic acid.
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Scientific Research Applications
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound, while the oxooctanoic acid chain can modulate its solubility and cellular uptake. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
- CAS Number : 951889-86-4
- Molecular Formula : C₁₅H₁₉ClO₄
- Molecular Weight : 298.76 g/mol
- Structure: Features a 4-chloro-2-methoxyphenyl group attached to the 8-oxooctanoic acid backbone. The methoxy (-OCH₃) and chloro (-Cl) substituents on the aromatic ring influence electronic and steric properties, impacting reactivity and biological interactions .
Applications :
Primarily utilized in medicinal chemistry research, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and histone deacetylase (HDAC) inhibitors. Its structural motifs are critical for binding to HDAC enzymes and facilitating protein degradation .
Comparison with Structural Analogs
Key Structural Analogs and Their Properties
Structural and Functional Differences
- Electronic Effects: The methoxy group in the target compound is electron-donating, increasing electron density on the phenyl ring, which may enhance binding to HDACs compared to electron-withdrawing groups (e.g., -Cl or -Br) .
- Biological Activity: Compounds with hydroxamic acid derivatives (e.g., AsuApa, 2-amino-8-[(2-aminophenyl)amino]-8-oxooctanoic acid) show high HDAC isoform selectivity (HDAC1, 2, 3) due to their 2-aminophenylamide motifs .
- Physical Properties: Solubility: tert-Butoxy and benzyloxy substituents increase lipophilicity, reducing aqueous solubility but improving membrane permeability . Melting Points: 8-(2-Hydroxy-5-chlorophenyl)-8-oxooctanoic acid (a hydroxyl-containing analog) has a higher melting point (132°C) due to hydrogen bonding .
Biological Activity
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a phenyl ring with chloro and methoxy substitutions linked to an octanoic acid moiety featuring a ketone functional group. Its molecular formula is , with a molecular weight of approximately 298.76 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity, which may contribute to its therapeutic effects. Research indicates that this compound exhibits enzyme inhibition and receptor binding capabilities, suggesting its potential use in anti-inflammatory and anticancer therapies.
Anti-inflammatory Activity
Studies have suggested that this compound may inhibit pathways associated with inflammation. The compound's structural features allow it to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has shown effective inhibition against osteosarcoma (U2OS) and colon adenocarcinoma (HT29) cells, with IC50 values in the micromolar range . This suggests that the compound could be further explored as a potential anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid | C_{17}H_{23}ClO_3 | Increased lipophilicity due to dimethyl groups | Potentially enhanced membrane permeability |
| 8-(2-Chlorophenyl)-8-oxooctanoic acid | C_{15}H_{19}ClO_3 | Lacks methoxy group | Different substitution pattern affecting activity |
| 4-Chloro-2-methoxybenzoic acid | C_{9}H_{9}ClO_3 | Simpler structure without octanoic chain | Focused on carboxylic acid reactivity |
This comparative analysis highlights how variations in substitution patterns can significantly influence biological behavior and activity.
Study on Enzyme Inhibition
A study investigating the enzyme inhibition properties of this compound demonstrated that it could effectively inhibit certain enzymes involved in inflammatory pathways. This was assessed through enzyme assays where the compound showed a dose-dependent inhibition profile, indicating its potential as an anti-inflammatory agent.
Antitumor Activity Assessment
In another case study focusing on anticancer activity, researchers evaluated the cytotoxic effects of the compound against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 22 µM to 49 µM across different cell lines, suggesting a promising avenue for further development in cancer therapy .
Q & A
Q. What are the established synthetic routes for 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using a chloro-methoxy-substituted benzene derivative and a suitable acylating agent (e.g., octanedioic acid derivatives). For example, analogous syntheses of 8-aryl-8-oxooctanoic acids involve reacting 4-chloro-2-methoxybenzoyl chloride with a β-keto acid precursor under anhydrous conditions with Lewis acid catalysts like AlCl₃ . Post-reaction purification typically involves recrystallization from ethanol or column chromatography.
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : and NMR are used to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for chloro-methoxyphenyl groups; carbonyl signals at ~δ 200 ppm for the ketone).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., calculated for : 308.08 g/mol).
- Melting Point : Compare observed values (e.g., 132°C for structurally similar compounds) with literature data .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Short-term storage (1–2 weeks) at -4°C is feasible for active use. Degradation is monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer:
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, BF₃·Et₂O) to improve regioselectivity .
- Solvent Optimization : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Reaction Monitoring : Employ TLC (silica gel, UV detection) to track acylation progress.
- Yield Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| AlCl₃ | DCM | 65 |
| FeCl₃ | Toluene | 52 |
| BF₃·Et₂O | DCM | 70 |
Q. What mechanistic insights exist for its reactivity in biological systems?
Methodological Answer: Derivatives of 8-aryl-8-oxooctanoic acids exhibit antimicrobial activity via inhibition of bacterial enoyl-ACP reductase. For example:
- MIC Assays : Test against Staphylococcus aureus (MIC range: 8–32 µg/mL) using broth microdilution .
- Molecular Docking : Simulate binding to the enzyme’s active site (PDB ID: 1BVR) to identify key interactions (e.g., H-bonding with Tyr158) .
Q. How can impurities or byproducts be identified and quantified during synthesis?
Methodological Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities.
- LC-MS/MS : Identify byproducts (e.g., chlorinated dimers) via fragmentation patterns.
- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
